2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone

Medicinal Chemistry Physicochemical Properties SAR

2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone is a synthetic organic compound with the molecular formula C17H23NO and a molecular weight of 257.37 g/mol. It features a seven-membered azepane ring N-substituted with a cyclopropylacetyl group and further substituted with a phenyl group at the 3-position.

Molecular Formula C17H23NO
Molecular Weight 257.377
CAS No. 2034264-11-2
Cat. No. B2640087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone
CAS2034264-11-2
Molecular FormulaC17H23NO
Molecular Weight257.377
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3CC3
InChIInChI=1S/C17H23NO/c19-17(12-14-9-10-14)18-11-5-4-8-16(13-18)15-6-2-1-3-7-15/h1-3,6-7,14,16H,4-5,8-13H2
InChIKeyAVOOYKPKCORMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone (CAS 2034264-11-2): Chemical Profile and Procurement Context


2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone is a synthetic organic compound with the molecular formula C17H23NO and a molecular weight of 257.37 g/mol . It features a seven-membered azepane ring N-substituted with a cyclopropylacetyl group and further substituted with a phenyl group at the 3-position. The compound belongs to a broader class of azacyclic molecules explored in patent literature for their biological activity, particularly as hormone-sensitive lipase (HSL) inhibitors for metabolic disorders [1]. Its structural features suggest it is primarily utilized as a synthetic intermediate or a research tool compound in medicinal chemistry campaigns.

Critical Differences: Why Analogs of 2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone Cannot Be Simply Interchanged


The specific substitution pattern of 2-cyclopropyl-1-(3-phenylazepan-1-yl)ethanone is non-trivial for structure-activity relationships (SAR) and physicochemical properties. The cyclopropylacetyl group is known to confer distinct metabolic stability and conformational restraint compared to simple acetyl or ethyl analogs, a feature highlighted in azacyclic compound patents targeting enhanced pharmacokinetics [1]. Simply replacing this compound with a 1-(3-phenylazepan-1-yl)ethanone analog (lacking the cyclopropyl) would result in a significantly different LogP, lower molecular weight, and altered metabolic profile, which can invalidate a lead series' SAR or cause a chemical probe to miss its intended target engagement profile. Therefore, generic substitution poses a high risk of experimental failure in drug discovery projects.

Quantitative Differentiation Guide for 2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Shift Relative to 1-(3-Phenylazepan-1-yl)ethanone

The target compound possesses a significantly higher molecular weight and lipophilicity compared to the des-cyclopropyl analog. These altered physicochemical properties directly impact membrane permeability, solubility, and non-specific binding. [1]

Medicinal Chemistry Physicochemical Properties SAR

Metabolic Stability Advantage Conferred by the Cyclopropyl Moiety

The cyclopropyl group is a well-validated structural motif for blocking oxidative metabolism at the alpha-carbon of carbonyl groups. In azacyclic compound patents, including those for HSL inhibitors, cyclopropyl-substituted ethanones are explicitly preferred embodiments over linear or unsubstituted alkyl chains due to this metabolic soft-spot protection. [1]

Drug Metabolism Pharmacokinetics Structural Biology

Conformational Restraint and Its Impact on Target Binding

The cyclopropyl ring introduces significant conformational rigidity to the ethanone linker compared to a freely rotating ethyl or acetyl chain. This pre-organization can enhance binding affinity to a target's hydrophobic pocket by reducing the entropic penalty upon binding. The HSL inhibitor patent highlights the importance of such rigid, small cycloalkyl groups for optimal interaction with the enzyme's catalytic site. [1]

Molecular Modeling Enzyme Inhibition Conformational Analysis

Lack of Direct, Quantifiable Head-to-Head Data in Public Domain

A comprehensive search of the public literature and patent databases did not retrieve any peer-reviewed head-to-head study comparing the biological or physicochemical properties of 2-cyclopropyl-1-(3-phenylazepan-1-yl)ethanone directly with its closest analogs. The available differentiation is therefore limited to structural and class-level inferences. [1]

Data Transparency Research Sourcing Due Diligence

Optimal Procurement Scenarios for 2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone


Medicinal Chemistry: Lead Optimization for Metabolic Disorders

This compound serves as a strategic building block for synthesizing novel HSL inhibitors. As outlined in patent US8470843B2 [1], the specific cyclopropyl-ethanone-azepane scaffold is designed to interact optimally with the enzyme's hydrophobic pocket while resisting metabolism. Procuring this precise intermediate allows medicinal chemists to explore SAR around the azepane ring and the cyclopropyl group without altering the core pharmacophore.

Chemical Biology: Development of a Metabolically Stable Chemical Probe

When a research program requires a chemical probe to interrogate a biological target over extended periods in cellular or in vivo assays, the cyclopropyl group's predicted metabolic stability makes this compound a more suitable choice than an ethyl or acetyl analog. The class-level inference from the azacyclic patents supports its use in such demanding assays where other analogs might rapidly degrade [1].

Building Block for Synthesis of Pain-Targeting Compounds

The 3-phenylazepane scaffold is a known pharmacophore in opioid receptor modulators, as evidenced by clinical compounds like meptazinol and patents on multimodal pain therapeutics [2]. This particular cyclopropyl-derivative allows the exploration of a novel chemical space around the azepane core, potentially leading to compounds with unique receptor selectivity profiles. Researchers procuring it for pain-related SAR studies benefit from a scaffold that already has a validated biological trajectory.

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